molecular formula C15H9ClFNO B2818920 5-chloro-3-[(2-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one CAS No. 387343-46-6

5-chloro-3-[(2-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one

Cat. No.: B2818920
CAS No.: 387343-46-6
M. Wt: 273.69
InChI Key: ZFWPEZWERSHDNS-UHFFFAOYSA-N
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Description

5-Chloro-3-[(2-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one is a substituted indolinone derivative characterized by a 5-chloroindole core and a 2-fluorophenylmethylidene substituent at position 2. This compound belongs to the class of isatin analogs, which are known for diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties .

Properties

IUPAC Name

5-chloro-3-[(2-fluorophenyl)methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFNO/c16-10-5-6-14-11(8-10)12(15(19)18-14)7-9-3-1-2-4-13(9)17/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWPEZWERSHDNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C3=C(C=CC(=C3)Cl)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-3-[(2-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one, with the CAS number 387343-46-6, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, molecular characteristics, and various biological activities, including anticancer and antimicrobial properties.

Molecular Characteristics

The molecular formula of this compound is C15H9ClFNOC_{15}H_{9}ClFNO, with a molecular weight of 273.69 g/mol. The compound features a chloro group and a fluorophenyl substituent that may contribute to its biological activity.

PropertyValue
Molecular FormulaC15H9ClFNO
Molecular Weight273.69 g/mol
LogP3.9857
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1

Synthesis

The synthesis of this compound typically involves the condensation of appropriate indole derivatives with fluorinated aromatic aldehydes. The detailed synthetic pathway can vary, but it generally includes steps such as nucleophilic substitution and cyclization reactions.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. For instance, in vitro assays indicate that it can induce apoptosis in various cancer cell lines.

Case Study: Anticancer Efficacy
In a study evaluating the cytotoxic effects on A549 lung cancer cells, the compound showed an IC50 value of approximately 10 µM after 72 hours of treatment. Fluorescence microscopy revealed increased staining with propidium iodide (PI), indicating enhanced cell death compared to control groups .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against several bacterial strains. In vitro tests indicated that it possesses significant activity against Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation
In a recent evaluation, the minimum inhibitory concentration (MIC) for Staphylococcus aureus was determined to be around 15 µg/mL. This suggests that the compound may serve as a potential lead for developing new antimicrobial agents .

The biological activities of this compound are believed to be mediated through multiple mechanisms:

  • Apoptosis Induction : The compound appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Cell Proliferation : It disrupts cellular signaling pathways critical for cancer cell growth and survival.
  • Antimicrobial Mechanisms : It may interfere with bacterial cell wall synthesis or function as a competitive inhibitor for essential microbial enzymes.

Scientific Research Applications

Biological Activities

Anticancer Activity
Research has indicated that compounds similar to 5-chloro-3-[(2-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one can inhibit various cancer cell lines. For instance, indole derivatives have been shown to affect cell proliferation and induce apoptosis in tumor cells by targeting specific signaling pathways involved in cancer progression.

Tyrosine Kinase Inhibition
The compound acts as a potent inhibitor of tyrosine kinases, which are critical in various cellular processes including growth and differentiation. This inhibition can lead to reduced angiogenesis and tumor growth, making it a candidate for cancer therapy .

Neuroprotective Effects
Studies have suggested that indole derivatives possess neuroprotective properties. They may mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .

Therapeutic Potential

Cancer Therapy
Due to its ability to inhibit tyrosine kinases and induce apoptosis, this compound is being investigated as a therapeutic agent for various cancers. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including breast and lung cancers.

Neurological Disorders
The neuroprotective effects observed with indole derivatives indicate potential applications in treating conditions like Alzheimer's disease and Parkinson's disease. By reducing oxidative stress and inflammation, these compounds may help preserve neuronal function .

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    • A study evaluated the effects of this compound on human breast cancer cells. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating strong anticancer activity.
  • Neuroprotection in Animal Models
    • In a model of neurodegeneration induced by oxidative stress, administration of the compound resulted in reduced neuronal cell death and improved behavioral outcomes compared to controls. This suggests its potential for use in neuroprotective therapies.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substituents

Compound Name Substituents (Position 3) Position 5 Molecular Weight (g/mol) Key References
5-Chloro-3-[(2-fluorophenyl)methylidene]-indolinone 2-Fluorophenylmethylidene Cl ~287.7*
5-Chloro-3-(propan-2-ylidene)-indolinone Isopropylidene Cl 232.51
5-Fluoro-3-(thien-2-ylmethylene)-indolinone Thien-2-ylmethylene F ~219.2*
5-Chloro-3-(2-chlorophenyl)-methoxy-indolinone 2-Chlorophenyl, methoxy Cl 308.16
5-Chloro-3-(5-chloro-2-methoxyphenyl)-hydroxy-indolinone 5-Chloro-2-methoxyphenyl, hydroxy Cl ~369.2*

*Calculated based on molecular formula.

Key Observations :

  • Electron-Withdrawing Groups : The 2-fluorophenyl group in the target compound introduces moderate electron withdrawal compared to stronger electron-deficient groups (e.g., nitro in ). This balances solubility and target affinity .
  • Heterocyclic Variations : Replacement of the phenyl ring with thiophene () or morpholine () modulates electronic properties and bioavailability .

Table 2: Reported Bioactivities of Analogous Compounds

Compound Class Biological Activity Mechanism/Notes References
5-Substituted Isatin Derivatives Cytotoxicity (IC₅₀: 10–50 µM) Apoptosis induction via caspase activation
5-Fluoroindolinones Neuroprotection, Anti-proliferative Inhibition of kinase pathways
5-Chloro-3-arylidene-indolinones Anticancer (in vitro) DNA intercalation or topoisomerase inhibition

SAR Insights :

  • Chloro at C5 : Enhances lipophilicity and membrane permeability, critical for blood-brain barrier penetration in neuroactive compounds .
  • Fluorine on Phenyl Ring: Improves metabolic stability and bioavailability compared to non-fluorinated analogs .
  • Methoxy Groups : Increase solubility but may reduce target affinity due to steric effects (e.g., ) .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound LogP* Solubility (mg/mL) Melting Point (°C)
5-Chloro-3-(2-fluorophenylmethylidene) ~2.8 <0.1 (aqueous) Not reported
5-Chloro-3-(propan-2-ylidene) 3.1 0.05 (DMSO) 180–182
5-Fluoro-3-(thien-2-ylmethylene) ~2.5 0.2 (DMSO) Not reported

*Predicted using PubChem data and analogous structures.

Key Trends :

  • Higher LogP values correlate with increased chloro/fluoro substitution, aligning with enhanced membrane permeability .
  • Low aqueous solubility is a common limitation, often addressed via prodrug strategies (e.g., hydrochloride salts in ) .

Q & A

Q. What are the key considerations for synthesizing 5-chloro-3-[(2-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one with high purity and stereochemical fidelity?

Synthesis requires careful control of reaction conditions to ensure proper regioselectivity and stereochemistry. A reflux system using dimethylformamide (DMF) and ammonium chloride can facilitate ring closure and substituent incorporation, as demonstrated in analogous indole derivatives . Post-synthesis, purification via recrystallization (e.g., methanol) and characterization by NMR (to confirm the Z/E configuration of the methylidene group) and X-ray crystallography (using SHELX for refinement) are critical . Monitoring reaction intermediates via TLC or HPLC ensures stepwise fidelity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

  • NMR Spectroscopy : 1H and 13C NMR identify substituent environments (e.g., fluorophenyl protons at δ 6.8–7.4 ppm) and confirm the absence of N-H bonds (if applicable) . Coupling constants (J-values) help distinguish Z/E configurations.
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving hydrogen-bonding patterns (e.g., N-H···O=C interactions in related indol-2-one derivatives) and verifying the methylidene group’s spatial arrangement .
  • IR Spectroscopy : Detects carbonyl stretching (~1720 cm⁻¹) and absence/presence of N-H vibrations (~3450 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound, particularly in progesterone receptor (PR) modulation?

SAR studies should systematically vary substituents (e.g., halogen substituents, methylidene groups) to assess their impact on binding affinity and functional activity (agonist/antagonist). For example:

  • Replace the 2-fluorophenyl group with other aryl/heteroaryl groups to test steric/electronic effects.
  • Modify the methylidene group to spirocyclic or bulkier substituents, as larger groups (e.g., spirocyclohexyl) in related oxindoles shift PR modulation from antagonist to agonist activity .
  • Use cell-based assays (e.g., luciferase reporter systems) to quantify transcriptional activity and compare with reference modulators like WAY-255348 .

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

  • Density Functional Theory (DFT) : B3LYP/6-31G(d,p) basis sets calculate HOMO-LUMO gaps, Mulliken charges, and molecular electrostatic potential (MEP) surfaces to predict nucleophilic/electrophilic sites .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., PR ligand-binding domains) to rationalize SAR findings .
  • Molecular Dynamics (MD) : Simulate stability in biological matrices (e.g., plasma proteins) to assess pharmacokinetic behavior.

Q. How can contradictory crystallographic and spectroscopic data on Z/E configurations be resolved?

Conflicts often arise from dynamic equilibria or solvent-dependent polymorphism. Strategies include:

  • Low-Temperature Crystallography : Stabilize one configuration via cryocooling.
  • Variable-Temperature NMR : Track chemical shift changes to identify equilibrium states.
  • Comparative Analysis : Cross-reference X-ray data (using SHELXL refinement ) with NOESY NMR to validate spatial proximity of substituents .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey ObservationsRelevance
1H NMR δ 5.49 (s, methylidene proton), aromatic multiplet (δ 6.8–7.4)Confirms substituent integration and Z/E configuration via coupling constants .
X-ray Hydrogen-bonding (N-H···O=C), bond lengths (C=O ~1.22 Å)Validates crystallographic packing and stereochemistry .
IR Absence of N-H stretch (if N-methylated), C=O stretch at ~1720 cm⁻¹Rules out competing tautomers .

Q. Table 2. Computational Parameters for DFT Studies

ParameterValue/ModelApplication
Basis Set B3LYP/6-31G(d,p)Optimizes geometry and calculates electronic properties .
Solvent Model PCM (Polarizable Continuum)Simulates aqueous/organic solvent effects.
ΔE (HOMO-LUMO) ~4.5–5.0 eV (estimated)Predicts chemical reactivity and charge transfer potential .

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